(5Z)-5-(4-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-(4-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15567386
InChI: InChI=1S/C19H15N3O2S/c1-12-5-3-4-6-15(12)17-20-19-22(21-17)18(23)16(25-19)11-13-7-9-14(24-2)10-8-13/h3-11H,1-2H3/b16-11-
SMILES:
Molecular Formula: C19H15N3O2S
Molecular Weight: 349.4 g/mol

(5Z)-5-(4-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15567386

Molecular Formula: C19H15N3O2S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(4-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C19H15N3O2S
Molecular Weight 349.4 g/mol
IUPAC Name (5Z)-5-[(4-methoxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C19H15N3O2S/c1-12-5-3-4-6-15(12)17-20-19-22(21-17)18(23)16(25-19)11-13-7-9-14(24-2)10-8-13/h3-11H,1-2H3/b16-11-
Standard InChI Key PRCWGWVFRABKIA-WJDWOHSUSA-N
Isomeric SMILES CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OC)/SC3=N2
Canonical SMILES CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound features a tricyclic system comprising a thiazole ring fused to a triazole moiety, with a 4-methoxybenzylidene group at position 5 and a 2-methylphenyl substituent at position 2 (Figure 1). The Z-configuration of the benzylidene double bond is critical for maintaining planar conjugation across the heteroaromatic system, which enhances π-π stacking interactions with biological targets .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₁H₁₆N₄O₂S
Molecular Weight396.44 g/mol
XLogP34.2 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface78.9 Ų
Melting Point228–230°C (Decomposition)

The methoxy group at the para position of the benzylidene moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) while the 2-methylphenyl group contributes to hydrophobic interactions in biological systems .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 8H, aromatic protons), 3.89 (s, 3H, OCH₃), and 2.41 (s, 3H, CH₃) .

  • IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch), and 1250 cm⁻¹ (C-O-C asym. stretch) .

  • UV-Vis (MeOH): λₘₐₓ 320 nm (π→π* transition of conjugated system).

Synthetic Methodologies

Oxidative Cyclization Strategy

A robust synthesis involves the oxidative cyclization of 4-(2-mercaptophenyl)-1,2,4-triazole precursors (Scheme 1). For example, treatment of 4-(2-((4-methoxybenzyl)thio)phenyl)-1,2,4-triazole with triflic acid in TFA at 0°C yields the free thiol intermediate, which undergoes DMSO-mediated oxidation to a disulfide. Subsequent base-induced intramolecular C-H functionalization forms the thiazolo-triazole core in 82% yield .

Key Reaction Conditions:

  • Deprotection: Triflic acid/anisole in TFA (0°C, 1 h).

  • Oxidation: DMSO, rt, 2 h.

  • Cyclization: NaH/DMF, reflux, 6 h .

Alternative Routes

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 150°C, 15 min) with comparable yields (78–85%). Solid-phase techniques using Wang resin have also been reported for combinatorial library generation .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich thiazole ring undergoes nitration at position 4 when treated with HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives that serve as intermediates for amine functionalities .

Nucleophilic Additions

The carbonyl group at position 6 participates in nucleophilic additions. For instance, Grignard reagents (e.g., CH₃MgBr) yield tertiary alcohols, which can be dehydrated to alkenes under acidic conditions.

Biological Activity and Mechanisms

Antimicrobial Properties

Structural analogs exhibit minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Staphylococcus aureus and Candida albicans (Table 2) . The 4-methoxy group enhances membrane permeability by modulating lipophilicity (LogP = 4.2) .

Table 2: Antimicrobial Activity of Selected Analogs

CompoundS. aureus (MIC, μg/mL)C. albicans (MIC, μg/mL)
Parent compound48
4-Nitro derivative24
6-Hydroxy analog1632

Antitubercular Activity

Against Mycobacterium tuberculosis H37Rv, the compound shows an MIC₉₀ of 3.12 μM, comparable to first-line drug isoniazid (MIC₉₀ = 0.5 μM) . Mechanistic studies suggest inhibition of enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis .

Applications in Drug Development

Structure-Activity Relationships (SAR)

  • Benzylidene substituents: Electron-donating groups (e.g., OCH₃) improve antibacterial potency but reduce antifungal activity .

  • 2-Methylphenyl group: Bulky substituents at position 2 enhance metabolic stability by shielding the triazole ring from oxidative degradation .

Pharmacokinetic Profiling

In silico predictions (SwissADME) indicate moderate bioavailability (F = 56%) and blood-brain barrier permeability (BBB+ = 0.89) . The compound undergoes hepatic glucuronidation, with a plasma half-life of 4.2 h in murine models.

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